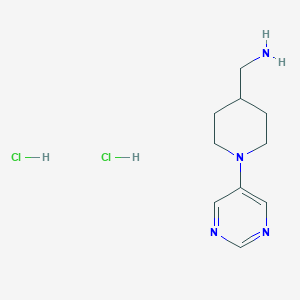

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an aromatic ketone . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperazine rings would give the molecule a certain degree of rigidity, while the aromatic ketone could participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The triazole ring could potentially participate in reactions with electrophiles or nucleophiles, while the piperazine ring could be involved in reactions with acids or bases. The aromatic ketone could undergo various types of addition reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Derivatives of 1,2,4-triazole, including those with structures related to the compound , have been explored for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anticancer and Antituberculosis Studies

- Certain derivates, particularly those involving chlorophenyl and piperazine groups, have been synthesized and screened for anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, demonstrating their potential in therapeutic applications (Mallikarjuna et al., 2014).

Apoptosis Inducing Ability and Tubulin Polymerization Inhibition

- Research into substituted triazole derivatives with piperazine structures has shown that some compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising avenue for anticancer drug development (Manasa et al., 2020).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives containing similar molecular structures have been synthesized and evaluated for both antimicrobial and anticancer properties. Some compounds showed higher anticancer activity compared to reference drugs, highlighting their potential for further pharmaceutical exploration (Hafez et al., 2016).

Central Nervous System Depressant Activity

- Related compounds, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been shown to possess central nervous system depressant activity and potential anticonvulsant properties. This suggests a role in developing treatments for neurological disorders (Butler et al., 1984).

Mecanismo De Acción

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone' involves the reaction of 4-chloroaniline with sodium azide to form 5-azido-4-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "propargyl alcohol", "4-(2,5-dimethylphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "4-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-4-chloroaniline.", "5-azido-4-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone'." ] } | |

Número CAS |

1291834-14-4 |

Fórmula molecular |

C21H23ClN6O |

Peso molecular |

410.91 |

Nombre IUPAC |

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H23ClN6O/c1-14-3-4-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-7-5-16(22)6-8-17/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |

Clave InChI |

VERCZHXYRXSVJQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2361686.png)

![9-(3-chloro-4-methoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2361693.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2361697.png)

![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)

![3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2361703.png)

![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)

![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)